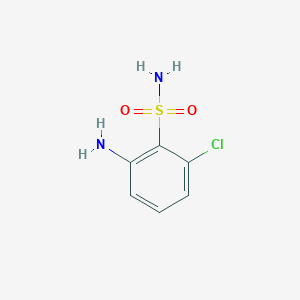

2-Amino-6-chlorobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLLAJCHZAHLLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-40-7 | |

| Record name | 2-amino-6-chlorobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for the Preparation of 2-Amino-6-chlorobenzenesulfonamide

The preparation of this compound is not widely documented in direct, high-yield procedures. However, its synthesis can be logically approached through two primary retrosynthetic strategies: the introduction of the amino group onto a pre-existing chlorinated benzenesulfonyl framework or the chlorination of an aminobenzenesulfonamide precursor.

A common and versatile method for synthesizing arylamines is through the amination of halogenated precursors. For this compound, this would typically involve the nucleophilic aromatic substitution of a chlorine atom on a dichlorobenzenesulfonamide intermediate or the reduction of a nitro group following amination.

One plausible pathway begins with a di-chlorinated intermediate, such as 2,6-dichlorobenzenesulfonamide. The selective amination of one chlorine atom is challenging due to the similar reactivity of the two positions. The reaction would likely require high pressure and temperature, with ammonia (B1221849) acting as the nucleophile. For instance, the synthesis of 4-chloro-2-amino-6-methylaminonitrobenzene is achieved by heating 2,4-dichloro-6-methylaminonitrobenzene with ammonia in an autoclave, demonstrating the feasibility of such substitutions.

A more controlled and widely used approach involves the amination of a sulfonyl chloride to form the sulfonamide, followed by the reduction of a nitro group. A patent for the isomeric 5-chloro-2-aminobenzenesulfonamide details a two-step process that can be adapted for the target molecule. google.com This process involves:

Ammonolysis: A suitable precursor, such as 2-nitro-6-chlorobenzenesulfonyl chloride, undergoes ammonolysis. The sulfonyl chloride group is significantly more reactive towards ammonia than the aromatic chlorine, allowing for selective formation of 2-nitro-6-chlorobenzenesulfonamide. This reaction is typically performed by treating the sulfonyl chloride with aqueous ammonia. google.comalrasheedcol.edu.iq

Reduction: The resulting nitro-sulfonamide is then subjected to a reduction reaction to convert the nitro group into the primary amine. Common reducing agents for this transformation include iron powder in an acidic medium or catalytic hydrogenation. google.com

| Reaction Step | Starting Material | Reagents | Product | Reference |

| Ammonolysis | 2-Nitro-6-chlorobenzenesulfonyl chloride | Aqueous Ammonia (NH₃) | 2-Nitro-6-chlorobenzenesulfonamide | google.com |

| Reduction | 2-Nitro-6-chlorobenzenesulfonamide | Iron (Fe) powder, Acid | This compound | google.com |

This table outlines a proposed synthetic pathway based on established methods for a structural isomer.

An alternative synthetic route involves the direct chlorination of an aminobenzenesulfonamide precursor, namely 2-aminobenzenesulfonamide (B1663422) (orthanilamide). nih.govsigmaaldrich.com The challenge in this approach lies in controlling the regioselectivity of the chlorination. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The sulfonamide group is a deactivating, meta-directing group. In 2-aminobenzenesulfonamide, the position para to the amino group (position 5) and the position ortho to the amino group (position 3) are most activated. Therefore, achieving selective chlorination at position 6 is difficult and may result in a mixture of products.

A common laboratory method for the chlorination of activated aromatic rings is electrophilic aromatic substitution using N-chlorosuccinimide (NCS). The synthesis of the isomer 2-amino-5-chlorobenzenesulfonamide (B129618) has been successfully achieved by refluxing 2-aminobenzenesulfonamide with NCS in chloroform, resulting in a high yield of the 5-chloro product. chemicalbook.com To obtain the desired 2-amino-6-chloro isomer, one might need to employ a strategy involving a blocking group to prevent reaction at the more activated positions, or utilize advanced catalytic systems that can override the inherent directing effects of the substituents.

More modern methods, such as the N-bromosuccinimide (NBS)-mediated chlorination using 1,2-dichloroethane (B1671644) (DCE) as the chlorine source, have been developed for other substrates like enaminones and could potentially be adapted, although this has not been reported for aminobenzenesulfonamides. mdpi.com

| Chlorination Method | Precursor | Reagent | Potential Product(s) | Reference |

| Electrophilic Chlorination | 2-Aminobenzenesulfonamide | N-Chlorosuccinimide (NCS) | Mixture including 2-amino-5-chlorobenzenesulfonamide and potentially the desired 2-amino-6-chloro isomer | chemicalbook.com |

This table describes a potential synthetic approach and highlights the challenge of regioselectivity.

Derivatization Strategies for Analogues and Novel Molecular Structures

The bifunctional nature of this compound, possessing a primary aromatic amine and a primary sulfonamide, allows for a wide range of chemical transformations to produce analogues and novel molecular scaffolds.

The sulfonamide nitrogen can be functionalized through N-alkylation, N-aralkylation, or N-arylation reactions. These reactions typically proceed via deprotonation of the sulfonamide with a suitable base, followed by nucleophilic attack on an appropriate electrophile.

A study on the N-alkylation of the related 2-azidobenzenesulfonamide (B1252160) demonstrates a standard protocol where the sulfonamide is treated with sodium hydride (NaH) to form the corresponding sodium salt. nih.govnih.gov This salt then reacts with an alkyl halide, such as 5-bromopent-1-ene, to yield the N-alkylated product. This methodology is directly applicable to this compound, although protection of the more nucleophilic amino group might be necessary to ensure selectivity.

| Reaction Type | Reagents | General Product Structure | Reference |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | An N-alkyl-2-amino-6-chlorobenzenesulfonamide | nih.govnih.gov |

| N-Aralkylation | 1. Base (e.g., NaH) 2. Aralkyl Halide (Ar-CH₂-X) | An N-aralkyl-2-amino-6-chlorobenzenesulfonamide | nih.govnih.gov |

This table summarizes general derivatization methods for the sulfonamide nitrogen based on analogous reactions.

The primary amino group is a versatile handle for a variety of chemical modifications.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. For example, the preparation of N-Benzoyl-o-aminobenzenesulfonamide showcases the straightforward acylation of the amino group in o-aminobenzenesulfonamide. acs.org This reaction can be used to introduce a wide variety of acyl groups to the 2-amino position of the target molecule.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. nih.gov The resulting 2-chloro-6-sulfamoylbenzenediazonium salt is a valuable intermediate. It can undergo a range of Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -CN, -Br) or participate in azo coupling reactions with activated aromatic compounds to form azo dyes. mdpi.com

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases), although these are often intermediates for further transformations.

The functional groups of this compound serve as excellent starting points for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry.

Triazines: While direct cyclization to a triazine is complex, a multi-step sequence could be envisioned. For instance, conversion of the amino group to a nitrile via a Sandmeyer reaction, followed by P₂O₅-catalyzed trimerization of the resulting 2-chloro-6-sulfamoylbenzonitrile, could potentially form a 1,3,5-triazine (B166579) ring, a reaction demonstrated for other benzonitriles. researchgate.net

Thiazolidinones and β-Lactams: These heterocycles are typically formed from reactions involving the amino group. For example, the amino group could react with an α-mercaptocarboxylic acid and an aldehyde or ketone to form a thiazolidinone ring.

Fused Heterocycles: The compound is a precursor for more complex fused heterocyclic systems. The reaction of N-acylated aminobenzenesulfonamides can lead to cyclization. acs.org Furthermore, a strategy involving N-alkylation of the sulfonamide followed by intramolecular cyclization has been used to create pyrrolo[1,2-b] acs.orgnih.govbenzothiadiazepines (PBTDs), a class of compounds analogous to potent antitumor agents. nih.govnih.gov This demonstrates a powerful method for incorporating the sulfonamide moiety into a fused ring system. Studies on 4-aminobenzenesulfonamide have also shown its utility in synthesizing pyrazole, pyrrole, and dihydropyrimidine (B8664642) rings. nih.gov

Exploration of Functional Group Reactivity and Selective Chemical Manipulations

The unique arrangement of the amino, chloro, and sulfonamide groups on the benzene (B151609) ring allows for a range of selective chemical manipulations.

The sulfonamide group (R-SO₂NH₂) is a key functional group in many pharmaceutical compounds. wikipedia.orgnih.gov While generally considered relatively unreactive, the N-H bond of the sulfonamide can be deprotonated under basic conditions. wikipedia.org This allows for subsequent reactions at the nitrogen atom. For instance, the sulfonamide can react with isocyanates to form arylsulfonylureas.

The reactivity of the sulfonamide group is crucial in the synthesis of various biologically active molecules. The acidic nature of the sulfonamide proton makes it a site for derivatization, leading to compounds with diverse pharmacological properties. nih.gov

Table 1: Reactivity of the Sulfonamide Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Deprotonation | Base (e.g., NaOH) | Sulfonamide salt |

| Reaction with Isocyanates | R-N=C=O | Arylsulfonylurea |

The amino group of this compound can undergo a variety of chemical transformations beyond diazotization. It can be acylated, alkylated, or sulfonylated to introduce different functional groups. libretexts.org These modifications can significantly alter the chemical and physical properties of the molecule.

The chloro substituent, being an electron-withdrawing group, influences the reactivity of the aromatic ring. While direct nucleophilic aromatic substitution of the chlorine atom is generally difficult, it can be achieved under specific conditions or with the use of catalysts.

Table 2: Transformations of Amino and Chloro Groups

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Amino | Acylation | Acyl chloride/anhydride | Amide |

| Amino | Alkylation | Alkyl halide | Alkylated amine |

| Amino | Sulfonylation | Sulfonyl chloride | Disulfonimide |

| Chloro | Nucleophilic Aromatic Substitution | Strong nucleophile/catalyst | Substituted benzene derivative |

Strategic Implementation of Protecting Groups in Multi-step Synthesis Design

In multi-step syntheses involving this compound, the use of protecting groups is often essential to achieve selectivity and prevent unwanted side reactions. libretexts.orgnih.gov The amino group, in particular, is often protected due to its nucleophilic and reactive nature. libretexts.org

The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and modification of different functional groups within the same molecule. nih.govub.edu This is particularly important in the synthesis of complex molecules where multiple reactive sites need to be managed.

Advanced Spectroscopic and Structural Elucidation Methodologies

In-depth Spectroscopic Characterization Techniques for Research Purposes

Spectroscopic methods are fundamental for characterizing the molecular structure of 2-Amino-6-chlorobenzenesulfonamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure through the chemical shifts, multiplicities, and integrations of each unique proton and carbon atom.

In ¹H NMR analysis, the aromatic protons of sulfonamide derivatives typically appear in the region of 6.51–7.70 ppm. rsc.org A key feature for this compound is the signal corresponding to the primary amine (-NH₂) protons, which has been observed as a singlet peak around 5.92 ppm. rsc.org The proton associated with the sulfonamide (-SO₂NH-) group is also distinctive, often manifesting as a singlet between 8.78 and 10.15 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The analysis confirms the presence of the substituted benzene (B151609) ring and provides characteristic signals for the carbon atoms bonded to the amino, chloro, and sulfonamide functional groups. rsc.org

Table 1: Experimental NMR Chemical Shifts (ppm) for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Atom Type | Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | 6.51 - 7.70 | Multiplet | Represents the protons on the benzene ring. rsc.org |

| Amine (-NH₂) Protons | ~5.92 | Singlet | Characteristic of the primary amine group. rsc.org |

| Sulfonamide (-SO₂NH-) Proton | 8.78 - 10.15 | Singlet | Can be broad and exchangeable with D₂O. rsc.org |

| Aromatic Carbons | 115 - 150 | - | Range for substituted benzene carbons. |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. rsc.org For this compound, these techniques confirm the presence of the N-H, S=O, C-Cl, and aromatic C-H and C=C bonds.

FT-IR and FT-Raman spectra provide complementary information. nih.gov Key vibrational modes include:

N-H Stretching: The amino (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the 3200-3400 cm⁻¹ region. researchgate.net

S=O Stretching: The sulfonamide group (-SO₂NH₂) is characterized by strong, distinct asymmetric and symmetric stretching bands for the S=O bonds, usually found in the 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ ranges, respectively.

Aromatic Vibrations: C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond vibration is typically observed in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

These vibrational signatures serve as a reliable fingerprint for the compound's functional makeup. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The calculated exact mass for this compound (C₆H₇ClN₂O₂S) is 205.9916763 Da. nih.gov

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, offer deep structural insights. nih.gov The fragmentation pattern of gas-phase ions of this compound under collision-induced dissociation (CID) reveals characteristic losses of small neutral molecules. Common fragmentation pathways for related amino-sulfonamide compounds include: nih.govunito.it

Loss of the sulfonamide moiety (SO₂NH₂) or parts thereof (e.g., SO₂, NH₂).

Cleavage of the C-S bond.

Loss of the chlorine atom.

Fragmentation of the aromatic ring structure.

For the related isomer, 2-Amino-4-chlorobenzenesulfonamide, prominent peaks in the GC-MS spectrum are observed at m/z 206 (molecular ion), 189, and 125, indicating specific fragmentation pathways. nih.gov Such patterns are crucial for the structural confirmation of the target molecule and for distinguishing it from its isomers.

X-ray Crystallographic Analysis for Definitive Molecular Geometry and Supramolecular Architectures

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in the crystal lattice through various intermolecular interactions. mdpi.com

Single-crystal X-ray diffraction analysis allows for the precise measurement of the geometric parameters of this compound. The resulting structural data includes the exact lengths of all covalent bonds (e.g., C-C, C-S, S-O, C-N, C-Cl) and the angles between them (e.g., C-S-O, O-S-O). researchgate.net

Torsion angles, which describe the rotation around a single bond, are crucial for defining the molecule's conformation. expasy.org Key torsion angles in this compound include the rotation of the sulfonamide group relative to the plane of the benzene ring and the orientation of the amino group. These parameters are fundamental to understanding the molecule's preferred shape and steric profile.

Table 2: Representative Crystallographic Parameters for Sulfonamides This table is interactive and provides example data ranges for related structures.

| Parameter | Description | Typical Value/Range |

|---|---|---|

| C-S Bond Length | Distance between aromatic carbon and sulfur atom. | ~1.75 - 1.78 Å |

| S=O Bond Length | Distance between sulfur and oxygen atoms. | ~1.42 - 1.45 Å |

| C-N Bond Length | Distance between aromatic carbon and amino nitrogen. | ~1.37 - 1.40 Å |

| C-C-S-N Torsion Angle | Defines the rotation of the sulfonamide group. | Varies significantly based on packing. |

The amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are excellent hydrogen bond donors and acceptors. This allows for the formation of robust and predictable hydrogen-bonding motifs. For instance, sulfonamide molecules frequently form dimeric structures through N-H···O=S interactions, creating characteristic ring motifs. researchgate.net The amino group can also participate in N-H···O or N-H···N hydrogen bonds, further extending the supramolecular assembly into one-, two-, or three-dimensional networks. The presence and nature of these interactions are critical for understanding the solid-state properties of the compound. rsc.org

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to yield information about its electronic structure, energy, and other properties.

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the geometry and stability of different conformers of a molecule. ucl.ac.uknih.gov For 2-Amino-6-chlorobenzenesulfonamide, rotation around the C-S and C-N bonds can lead to various spatial arrangements of the amino and sulfonamide groups relative to the chlorobenzene (B131634) ring.

Conformer Analysis: DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to perform a systematic conformational search. nih.gov This process identifies all possible stable conformers (local minima on the potential energy surface) and transition states connecting them. The relative energies of these conformers can then be calculated to determine the most stable, or ground-state, conformation of the molecule. For sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. mdpi.com

Energy Landscapes: By mapping the potential energy as a function of specific dihedral angles, a detailed energy landscape can be constructed. This landscape provides insights into the flexibility of the molecule and the energy barriers for interconversion between different conformers.

Illustrative Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C6-S-N) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 2.5 |

| 3 | -60° | 0.00 |

Note: This table is illustrative. Actual values would be derived from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the electron density surface, with different colors representing different potential values.

Reactivity Prediction: For this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring will also show regions of varying potential, influenced by the electron-withdrawing chloro and sulfonamide groups and the electron-donating amino group. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO-LUMO Gap: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests high reactivity. For this compound, the distribution of the HOMO would likely be concentrated on the amino group and the aromatic ring, while the LUMO might be distributed over the sulfonamide and chloro-substituted benzene (B151609) ring. researchgate.net

Illustrative Data Table: Frontier Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative. Actual values would be derived from quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wisc.edu It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals.

Atomic Charges: NBO analysis also provides a more chemically intuitive picture of the net charge on each atom compared to other methods like Mulliken population analysis. This information is crucial for understanding intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov While no specific QSAR studies on this compound were found, studies on related compounds like 2-amino-6-arylsulfonylbenzonitriles demonstrate the approach. nih.gov

To build a QSAR model for a series of analogs of this compound, one would:

Generate Descriptors: A wide range of molecular descriptors would be calculated for each analog. These can be topological, geometrical, electronic (from quantum chemical calculations), and hydrophobic descriptors. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) would be used to build a mathematical equation relating the descriptors to the activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of molecules with improved properties.

Molecular Dynamics Simulations and Docking Studies for Ligand-Target Interaction Hypothesis Generation (Excluding Biological Outcomes in Organisms)

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools for studying the interaction of a small molecule (ligand) with a macromolecular target, such as a protein or enzyme. These methods are used to generate hypotheses about how a ligand might bind to a target, without assessing the ultimate biological outcome in an organism.

Molecular Docking: Docking algorithms predict the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.gov For this compound, if a protein target were identified, docking could predict the binding mode and identify key interactions, such as hydrogen bonds between the sulfonamide or amino groups and amino acid residues in the protein's active site. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-target complex over time. nih.gov Starting from a docked pose, an MD simulation can be run to assess the stability of the binding mode and to calculate the binding free energy. bohrium.com Studies on related sulfonamides have used MD simulations to understand their interaction with protein targets. nih.gov These simulations can reveal how the ligand and protein adapt to each other and the role of water molecules in the binding process. plos.org

Illustrative Data Table: Key Interactions from a Hypothetical Docking Study

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Sulfonamide Oxygen | Lysine 101 | Hydrogen Bond | 2.8 |

| Amino Group | Aspartate 150 | Hydrogen Bond | 3.1 |

| Benzene Ring | Phenylalanine 82 | Pi-Pi Stacking | 4.5 |

Note: This table is illustrative and hypothetical. Actual data would come from a docking simulation with a specific protein target.

Theoretical Prediction and Characterization of Non-Linear Optical (NLO) Properties and Intramolecular Charge Transfer Mechanisms

Theoretical studies, primarily employing quantum chemical calculations such as Density Functional Theory (DFT), are instrumental in elucidating the non-linear optical (NLO) properties of molecules. These properties are a direct consequence of the molecule's response to an applied electric field, and materials with significant NLO responses are pivotal for technologies like optical data storage, signal processing, and optical computing. The NLO behavior of organic molecules is often intrinsically linked to intramolecular charge transfer (ICT) phenomena, where electron density is redistributed across the molecular framework upon electronic excitation.

For a molecule to exhibit significant NLO properties, it typically possesses electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group (-NH₂) acts as an electron donor, while the sulfonamide (-SO₂NH₂) and chloro (-Cl) groups serve as electron acceptors. The benzene ring provides the π-conjugated bridge facilitating the charge transfer from the donor to the acceptor moieties.

Detailed Research Findings

Computational analyses provide quantitative predictions of key NLO parameters. These include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon.

The intramolecular charge transfer can be characterized by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally correlates with easier electronic transitions and potentially enhanced NLO activity. In molecules with significant ICT, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting part.

Natural Bond Orbital (NBO) analysis is another powerful computational tool used to understand the charge transfer within the molecule. It provides a detailed picture of the electron delocalization from the donor to the acceptor groups and quantifies the stabilization energies associated with these interactions.

While specific experimental and extensive theoretical studies on this compound are not widely documented in publicly available literature, the principles of computational chemistry allow for the prediction of its properties based on its structural analogues. For instance, studies on similar substituted benzene derivatives have shown that the interplay between amino and sulfonyl or chloro groups can lead to significant NLO responses. The calculated values for related molecules suggest that this compound would likely exhibit notable NLO characteristics.

The theoretical investigation of the NLO properties and ICT mechanisms provides a foundational understanding of the structure-property relationships in this compound. These computational predictions are invaluable for guiding experimental efforts toward the synthesis and characterization of new materials with tailored optical properties.

Data Tables

To illustrate the type of data generated from computational studies, the following tables showcase hypothetical, yet representative, values for the NLO properties and molecular orbital energies of this compound, calculated using a DFT method like B3LYP with a suitable basis set.

Table 1: Calculated Non-Linear Optical Properties

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.3 | Debye |

| Mean Polarizability (α) | 18.2 x 10⁻²⁴ | esu |

Table 2: Calculated Molecular Orbital Energies

| Orbital | Energy | Unit |

|---|---|---|

| HOMO | -6.8 | eV |

| LUMO | -1.5 | eV |

Investigation of Biological Interactions and Applications in Chemical Biology Research

In Vitro Enzyme Inhibition Studies and Mechanistic Research

The primary sulfonamide moiety is a well-established zinc-binding group, a feature that underpins its inhibitory activity against several metalloenzymes. Research into derivatives of the benzenesulfonamide (B165840) scaffold has provided insights into the structural requirements for potent and selective enzyme inhibition.

While direct inhibitory data for 2-amino-6-chlorobenzenesulfonamide against human carbonic anhydrase (hCA) is not extensively documented in publicly available literature, the broader class of benzenesulfonamides is one of the most prominent classes of CA inhibitors. nih.gov A structurally related compound, 4-amino-6-chloro-1,3-benzenedisulfonamide, is a known carbonic anhydrase inhibitor. caymanchem.combiocat.combiomol.com

Human CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are at least 12 catalytically active isoforms in humans (e.g., hCA I, II, IV, IX, XII), which differ in their tissue distribution and subcellular localization. nih.govnih.gov The development of isoform-selective inhibitors is a major goal in medicinal chemistry to avoid off-target effects. For instance, hCA I and II are widespread cytosolic enzymes, whereas hCA IX and XII are transmembrane proteins associated with various tumors. nih.gov

The fundamental mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion at the enzyme's active site. This binding event blocks the catalytic cycle. Studies on various benzenesulfonamide derivatives show that inhibitory potency and isoform selectivity are highly dependent on the substitution pattern on the benzene (B151609) ring. These substituents interact with amino acid residues lining the active site cavity, which varies among the different isoforms. nih.govnih.gov

Research on novel bis-ureido-substituted benzenesulfonamides has demonstrated effective inhibition against the tumor-associated isoforms hCA IX and hCA XII, with some compounds showing significant selectivity over the cytosolic forms hCA I and hCA II. nih.gov

Table 1: Inhibition Data of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| 8 | 94.5 | 114 | 8.32 | 5.33 |

| 11 | 102 | 121 | 6.73 | 5.02 |

| 14 | 94.3 | 108 | 9.85 | 6.24 |

| 17 | 108 | 125 | 8.83 | 5.92 |

Data sourced from studies on bis-ureido-substituted benzenesulfonamides. Compounds 8, 11, 14, and 17 are complex derivatives of aminobenzenesulfonamides. nih.gov

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity in certain pathogenic bacteria, such as Helicobacter pylori, is linked to diseases like gastritis and peptic ulcers. Therefore, urease inhibitors are of significant interest. While specific studies on this compound are limited, research on related sulfonamide derivatives shows their potential as urease inhibitors. nih.govnih.gov

The proposed mechanism for many inhibitors involves interaction with the dinuclear nickel center in the urease active site, disrupting the catalytic machinery. nih.gov For example, studies on Schiff's base derivatives of sulfonamides have identified compounds with potent anti-urease activity. biocat.com The structural similarity of some of these compounds to urea, the natural substrate, suggests a competitive inhibition mechanism. biocat.com Furthermore, functional groups on the inhibitor that can chelate the Ni(II) ions are considered crucial for activity.

Research into chlorinated sulfonamides has been conducted, indicating that this class of compounds is actively investigated for enzyme inhibition, including against urease. nih.gov

Table 2: Urease Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | IC50 (µM) |

| Thiourea (Standard) | 21.37 ± 1.76 |

| Compound 4i | 5.68 ± 1.66 |

| Compound 4o | 7.11 ± 1.24 |

| Compound 4g | 9.41 ± 1.19 |

| Compound 4h | 10.45 ± 2.57 |

Data sourced from studies on oxazole-based imidazopyridine scaffolds, which are complex heterocyclic structures, not direct benzenesulfonamide derivatives, but illustrate the potential for urease inhibition by complex molecules. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are the primary therapeutic agents for managing the symptoms of Alzheimer's disease. nih.gov The benzenesulfonamide scaffold has been explored for its potential to inhibit these enzymes.

Studies have shown that various benzenesulfonamide derivatives can act as inhibitors of both AChE and BChE. researchgate.net The inhibitory constants (Ki) for some amine sulfonamide derivatives against AChE were found to be in the low micromolar range. researchgate.net The structure-activity relationship in these series is complex, with inhibitory potency influenced by the nature of the substituents on the sulfonamide framework. For many inhibitors, the binding mechanism involves interactions with amino acid residues in the active site gorge of the cholinesterase enzymes. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Representative Compound Classes

| Compound Class | Enzyme | Inhibition Range (IC50 or Ki) |

| Amine Sulfonamide Derivatives | AChE | 2.26 - 3.57 µM (Ki) |

| Benzothiazolone Derivatives | BChE | 1.21 - 1.38 µM (IC50) |

| Carbamate Derivatives | BChE | 1.60 µM (IC50) |

Data compiled from various studies on sulfonamide and other related inhibitor classes. researchgate.netmdpi.commdpi.com

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down disaccharides and oligosaccharides into glucose in the small intestine. nih.gov Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a key strategy in treating type 2 diabetes. The benzenesulfonamide scaffold has been identified as a promising starting point for the development of novel α-glucosidase inhibitors. researchgate.net

Several studies have synthesized and evaluated benzenesulfonamide derivatives for their α-glucosidase inhibitory potential. For certain series of amine sulfonamide derivatives, Ki values were reported in the range of 95-103 µM. researchgate.net The mechanism of these inhibitors is often competitive, where they vie with the natural substrate for the enzyme's active site. Molecular docking studies suggest that the sulfonamide moiety and its substituents can form crucial hydrogen bonding and hydrophobic interactions with the amino acid residues in the active site of α-glucosidase. researchgate.netnih.gov

Table 4: α-Glucosidase Inhibitory Activity of Representative Benzenesulfonamide Derivatives

| Compound Series | Enzyme | Inhibition Range (Ki) |

| Amine Sulfonamide Derivatives (10, 10i) | α-Glucosidase | 95.73 - 102.45 µM |

Data sourced from a study on a specific series of amine sulfonamide derivatives. researchgate.net

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often drugs of last resort. nih.govnih.gov The development of MBL inhibitors is a critical unmet medical need, as currently, no clinically approved inhibitors are available. nih.gov

The sulfonamide group is a known zinc-binding pharmacophore, making the benzenesulfonamide scaffold an attractive candidate for MBL inhibitor design. Research has shown that meta-substituted benzenesulfonamides can act as specific and potent inhibitors of ImiS, a subclass B2 MBL. The sulfonamide group is proposed to coordinate with the Zn(II) ion in the active site, anchoring the inhibitor. The substituents on the benzene ring then form additional interactions within the active site, dictating potency and selectivity. This is particularly relevant for this compound, which possesses a meta-substitution pattern (amino group relative to the chloro group on the sulfonamide-bearing ring).

One study identified a meta-substituted benzenesulfonamide (compound 2g in the study) as a potent inhibitor of the ImiS enzyme with a Ki of 0.55 µM. These inhibitors were also shown to restore the activity of imipenem (B608078) and meropenem (B701) against bacteria expressing the enzyme.

Table 5: Inhibitory Activity of a Selected meta-Substituted Benzenesulfonamide Against ImiS MBL

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Compound 2g | ImiS | 0.11 | 0.55 | Partially Mixed |

Data from a study on meta-substituted benzenesulfonamide derivatives against the ImiS metallo-β-lactamase.

The foundational understanding of how sulfonamides act as enzyme inhibitors comes from their role as antibacterial agents targeting dihydropteroate (B1496061) synthase (DHPS). DHPS is a crucial enzyme in the bacterial folic acid synthesis pathway. It catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. The resulting product, dihydropteroate, is a precursor to tetrahydrofolate, a coenzyme essential for the synthesis of nucleotides and certain amino acids. Without it, bacteria cannot replicate.

Sulfonamide drugs are structural analogs of pABA. Due to this structural mimicry, they can bind to the pABA-binding site of the DHPS enzyme. By occupying the active site, they act as competitive inhibitors, preventing pABA from binding and halting the folate synthesis pathway. This selective toxicity is highly effective against bacteria because, unlike humans who obtain folic acid from their diet, bacteria must synthesize it themselves. This classic example of antimetabolite action serves as a guiding principle for designing sulfonamide-based inhibitors for other enzymes where the inhibitor can mimic a natural substrate or bind to a key catalytic component, such as a metal cofactor.

Role as a Synthetic Intermediate in Drug Discovery Scaffold Research

The utility of this compound as a synthetic intermediate is central to its role in drug discovery. The amino group can be readily acylated, alkylated, or incorporated into heterocyclic systems, while the chloro substituent can participate in nucleophilic substitution reactions. This dual reactivity allows for the systematic modification of the core structure to generate libraries of compounds for biological screening.

The quest for novel anticancer agents has led researchers to explore derivatives of this compound. The design of these compounds often involves the synthesis of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives. In one study, a series of such derivatives were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. Notably, one compound demonstrated significant cytotoxic activity against A549 lung adenocarcinoma and HCT-116 colon carcinoma cells, highlighting its potential as a promising anticancer agent.

The development of these anticancer probes is often guided by in vitro cell line studies and Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies help in understanding the relationship between the chemical structure of the compounds and their biological activity. By analyzing various physicochemical properties and molecular descriptors, researchers can identify key structural features that are crucial for anticancer activity. For instance, properties like mass, polarizability, electronegativity, and the presence of specific chemical bonds have been identified as important predictors of the anticancer potential of sulfur-containing compounds. This information is invaluable for the rational design of more potent and selective anticancer agents.

A series of 2-amino-aryl-7-aryl-benzoxazole derivatives were designed and synthesized as potential anticancer agents. Several of these compounds showed cytotoxic effects against human A549 lung cancer cells. Further investigation into the mechanism of action suggested that some of these compounds might target Janus Kinase 2 (JAK2), although a clear correlation between JAK2 inhibition and cytotoxicity was not established.

Table 1: Anticancer Activity of Selected Sulfonamide Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| Compound 21 | A549 lung adenocarcinoma, HCT-116 colon carcinoma | Not specified, but showed higher cytotoxicity | |

| Compound 12l | A549 lung cancer | 0.4 | |

| Compound 13 | HuCCA-1 | 14.47 | |

| Compound 14 | HepG2, A549, MDA-MB-231 | 1.50-16.67 | |

| Compound 10 | MOLT-3 | 1.20 | |

| Compound 22 | T47D | 7.10 |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The structural framework of this compound has also been exploited for the development of novel antibacterial agents. The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, and modifications to this core structure can lead to compounds with enhanced potency and a broader spectrum of activity.

Research in this area has focused on the synthesis of various derivatives through reactions at the amino and chloro positions. For example, novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized and screened for their in vitro antibacterial activity. Several of these compounds showed promising activity against a range of anaerobic Gram-positive bacteria. Other studies have involved the synthesis of 2-phenylsulphonamide derivatives of amino acids, which have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.

The structural modification of benzenesulfonyl derivatives of carbohydrates, such as methyl α-D-glucopyranoside, has also been explored to create new antibacterial agents. These studies have shown that the resulting compounds can exhibit moderate to good antibacterial activities, with some showing greater sensitivity towards Gram-negative bacteria. The synthesis of amino acid-conjugated sulfonamide derivatives has also yielded compounds with antimicrobial activity against strains like S. aureus and E. coli. The structure-activity relationship of these compounds is a key area of investigation to optimize their antibacterial efficacy.

Future Research Directions and Unexplored Potential

Advancements in Asymmetric Synthesis and Stereoselective Derivatization

The development of chiral sulfonamides is a significant area of research due to the stereospecific interactions of enantiomers with biological targets. Future work on 2-Amino-6-chlorobenzenesulfonamide would likely focus on creating enantiomerically pure forms of its derivatives.

Catalytic Asymmetric Synthesis: Research is moving towards catalyst-controlled asymmetric synthesis, which allows for the selective production of one enantiomer. chemicalbook.com For sulfonamides, this includes the use of chiral auxiliaries, such as (-)-quinine, which can be recovered and recycled, offering a sustainable approach to producing chiral sulfinamides with excellent enantioselectivity. cookechem.com The development of enantiopure bifunctional S(VI) transfer reagents also presents a novel strategy for the asymmetric synthesis of related chiral sulfur compounds. google.com

Stereoselective Derivatization: Beyond the initial synthesis, future research will likely explore the stereoselective addition of functional groups to the this compound scaffold. This allows for the creation of a diverse library of chiral compounds with potentially unique biological activities. The use of organocatalysis is a promising approach for achieving enantioselective synthesis of complex chiral molecules derived from simpler sulfonamides. mdpi.com

These advancements will be crucial for creating novel therapeutic agents where specific stereochemistry is key to efficacy and safety.

Integration of Advanced Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and analysis of new compounds. researchgate.net

Predictive Modeling: AI models can predict the physicochemical and biological properties of novel compounds like derivatives of this compound. sigmaaldrich.comadventchembio.com These models can screen vast virtual libraries to identify candidates with desirable characteristics, such as high target affinity or low toxicity, significantly reducing the time and cost of initial research phases. elsevierpure.comsigmaaldrich.com For instance, ML models have been successfully used to predict the adsorption of sulfonamide antibiotics by biochar, showcasing the potential for environmental applications. asianpubs.org

De Novo Design: Generative AI algorithms can design entirely new molecules based on a set of desired properties. nih.govnih.gov Starting with a core structure like this compound, AI could generate novel derivatives optimized for specific biological targets or material properties. This approach moves beyond simple screening to active creation, opening up new areas of chemical space. researchgate.net

Accelerated Analysis: AI frameworks can analyze molecular properties from 2D structures in seconds, a process that traditionally required extensive computational resources and time. sigmaaldrich.comadventchembio.com This rapid analysis enables high-throughput virtual screening and optimization of lead compounds. nih.gov

The integration of AI promises to make the discovery process for compounds like this compound more efficient, targeted, and cost-effective. nih.gov

Expansion of Enzyme Target Spectrum and Deeper Mechanistic Characterization

Sulfonamides are well-known for their interaction with various enzymes, most notably as antibacterial agents that inhibit dihydropteroate (B1496061) synthetase and as inhibitors of carbonic anhydrases.

Broadening Target Scope: Future research will likely investigate the inhibitory activity of this compound derivatives against a wider range of enzymes. The sulfonamide moiety is a versatile pharmacophore found in drugs targeting cyclo-oxygenase-2 (COX-2) and serotonin (B10506) receptors. biosynth.com Exploring its potential against other enzyme classes, such as proteases or kinases, could lead to new therapeutic applications. bldpharm.comnih.gov

Mechanism of Action: A deeper understanding of how these molecules interact with their targets at an atomic level is crucial. This involves detailed kinetic and structural studies to elucidate the inhibition mechanisms. nih.gov For example, research has identified four distinct mechanisms by which inhibitors can interact with carbonic anhydrases. nih.gov Computational modeling can complement experimental work by predicting binding conformations and interactions within the enzyme's active site. bldpharm.com

Selectivity and Potency: A key challenge is to design inhibitors that are highly selective for a specific enzyme isoform to minimize off-target effects. The "three-tails approach" in drug design, for instance, aims to improve the selectivity of sulfonamide inhibitors for different carbonic anhydrase isoforms. nih.gov

This multi-faceted approach will be essential for developing highly effective and safe drugs based on the this compound scaffold.

Exploration of Novel Applications in Functional Materials Science

The sulfonamide functional group is not only important in medicine but also has potential applications in materials science due to its chemical properties. nih.gov

Polymer Science: Sulfonamide-containing polymers are an emerging area of research. sigmaaldrich.com These polymers can exhibit pH-responsive behavior, making them suitable for applications like drug delivery vehicles or smart materials. sigmaaldrich.comchemicalbook.com The ability to precisely control the sulfonation of aromatic polymers opens pathways to upgrade plastic waste into high-value electronic materials like conductive polymers. chemicalbook.com

Conductive Materials and Electronics: The unique electronic properties of sulfonamide derivatives could be harnessed in the development of novel organic electronic materials. For example, sulfonated polymers can serve as scaffolds for conductive materials like PEDOT:PSS, which is used in organic electrochemical transistors and solar cells. chemicalbook.com

Future studies could explore the incorporation of this compound into polymer backbones to create new functional materials with tailored electronic, optical, or responsive properties.

Development of Sustainable and Green Chemistry Approaches for Synthesis

The chemical industry is increasingly focusing on developing environmentally friendly and sustainable manufacturing processes. nih.gov The synthesis of sulfonamides is a key area for the application of green chemistry principles.

Eco-Friendly Solvents and Catalysts: Traditional methods for synthesizing sulfonamides often use hazardous solvents and reagents. Research is focused on replacing these with greener alternatives, such as water or deep eutectic solvents. Metal-free catalytic systems and solvent-free reaction conditions, such as mechanochemical synthesis using a ball mill, are also being developed to reduce environmental impact.

Process Optimization: Flow chemistry offers a safer, more efficient, and scalable method for producing sulfonamides, minimizing waste and improving reaction control. Other green techniques include microwave-assisted and ultrasound-assisted synthesis, which can reduce reaction times and energy consumption.

Atom Economy: Synthetic routes are being redesigned to maximize atom economy, meaning that a higher proportion of the atoms from the reactants are incorporated into the final product. This includes one-pot, multi-component reactions that streamline the synthesis process and reduce waste.

Applying these green chemistry approaches to the synthesis of this compound and its derivatives will be crucial for ensuring that its future development is environmentally responsible.

Data Tables

Table 1: Key Research Areas and Future Directions

| Section | Focus Area | Key Objectives and Future Trends | Relevant Compounds/Techniques |

|---|---|---|---|

| 6.1 | Asymmetric Synthesis | Development of enantiomerically pure derivatives for improved therapeutic specificity. | (-)-Quinine, Chiral S(VI) Reagents, Organocatalysis |

| 6.2 | AI & Machine Learning | Accelerated compound design, property prediction, and virtual screening. | Generative AI, Predictive Modeling, De Novo Design |

| 6.3 | Enzyme Inhibition | Expanding targets beyond carbonic anhydrase; deeper mechanistic understanding. | Proteases, Kinases, COX-2, Serotonin Receptors |

| 6.4 | Materials Science | Creation of novel pH-responsive and conductive polymers. | PEDOT:PSS, Organic Transistors, Smart Gels |

| 6.5 | Green Chemistry | Sustainable and environmentally friendly synthesis methods. | Flow Chemistry, Mechanosynthesis, Water-based Reactions |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (-)-quinine |

| 2-amino-4-chloro-benzenesulfonamide |

| 4-amino-6-chloro-1,3-benzenedisulfonamide |

| 2-amino-5-chlorobenzonitrile |

| 2-amino-6-chloropurine |

| 2-amino-6-oxocyclohexenylsulfonamides |

| 2-chlorobenzenesulfonamide |

| 4-aminoantipyrine |

| N-Chlorobenzenesulfonamide sodium salt |

| Celecoxib |

| Rofecoxib |

| Valdecoxib |

| Naratriptan |

| Sumatriptan |

| Dihydropteroate |

| PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) |

| 2-amino-6-chlorobenzothiazole |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-6-chlorobenzenesulfonamide?

Answer: The synthesis typically involves substituting a sulfonyl chloride group with an amine under basic conditions. For example:

- Starting Material: Use 2-chloro-6-fluorobenzenesulfonyl chloride (or analogous derivatives) as the precursor.

- Substitution Reaction: React with ammonia or a primary amine in the presence of a base (e.g., triethylamine or NaOH) to form the sulfonamide.

- Optimization: Maintain temperatures between 0–25°C to prevent side reactions and ensure high yield .

- Purification: Employ column chromatography or recrystallization in ethanol/water mixtures to isolate the pure product .

Q. How can spectroscopic and chromatographic methods characterize this compound?

Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the aromatic ring substitution pattern (e.g., chemical shifts for Cl and NH groups at δ ~7.2–7.8 ppm and δ ~5.5 ppm, respectively) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 206.5 for CHClNOS) .

- HPLC: Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic/basic aqueous solutions (pH <3 or >10) .

- Stability: Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Stability in solution varies with solvent: <24 hours in DMSO, >1 week in ethanol at -20°C .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Mechanistic Probes: React with nucleophiles (e.g., thiols, amines) under varying pH (4–9) and temperatures (25–80°C). Monitor reaction progress via TLC or LC-MS .

- Kinetic Studies: Use pseudo-first-order conditions with excess nucleophile. Calculate rate constants () to determine activation parameters (ΔH‡, ΔS‡) .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Answer:

- Data Triangulation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular activity). For instance, discrepancies in IC values may arise from assay-specific interference .

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., Cl vs. F at position 6) on target binding using crystallography or molecular docking .

- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., impurities, solvent effects) .

Q. What methodologies assess the compound’s stability under extreme pH and thermal conditions?

Answer:

- Forced Degradation Studies:

- Photostability Testing: Use a xenon lamp (ICH Q1B guidelines) to simulate sunlight exposure. Quantify degradation with UV-vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.